Ethyl 3-benzyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate
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Overview
Description
Ethyl 3-benzyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of imidazolidine derivatives, which are characterized by a five-membered ring containing two nitrogen atoms. The presence of benzyl and phenyl groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-benzyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method includes the condensation of benzylamine with ethyl acetoacetate, followed by cyclization with urea or thiourea. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-benzyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; various solvents and temperatures.
Major Products Formed:
Oxidation: Oxo derivatives of the imidazolidine ring.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted benzyl or phenyl derivatives.
Scientific Research Applications
Ethyl 3-benzyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- Ethyl 3-benzyl-1-methyl-2-oxoindoline-3-carboxylate
- 3-Methyl-but-2-en-1-yl-1,3-dimethyl-2-oxoindoline-3-carboxylate
Comparison: Ethyl 3-benzyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate is unique due to its imidazolidine ring structure, which distinguishes it from other similar compounds like oxoindoline derivatives
Properties
CAS No. |
56598-95-9 |
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Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 3-benzyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate |
InChI |
InChI=1S/C19H18N2O4/c1-2-25-18(23)16-17(22)21(15-11-7-4-8-12-15)19(24)20(16)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3 |
InChI Key |
VNLRKIKNOJKYSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)N(C(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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